molecular formula C9H8ClN5O B8310296 6-Chloro-2-methyl-4-(pyrimidin-4-ylamino)pyridazin-3(2H)-one

6-Chloro-2-methyl-4-(pyrimidin-4-ylamino)pyridazin-3(2H)-one

Cat. No.: B8310296
M. Wt: 237.64 g/mol
InChI Key: URXYPXMLGBRYQV-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-4-(pyrimidin-4-ylamino)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H8ClN5O and its molecular weight is 237.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClN5O

Molecular Weight

237.64 g/mol

IUPAC Name

6-chloro-2-methyl-4-(pyrimidin-4-ylamino)pyridazin-3-one

InChI

InChI=1S/C9H8ClN5O/c1-15-9(16)6(4-7(10)14-15)13-8-2-3-11-5-12-8/h2-5H,1H3,(H,11,12,13)

InChI Key

URXYPXMLGBRYQV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC(=N1)Cl)NC2=NC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 1,4-dioxane (150 mL), pyrimidin-4-amine (1.7 g, 18.0 mmol), 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one (4.0 g, 18.0 mmol), and cesium carbonate (11.74 g, 36.0 mmol). After bubbling nitrogen through the suspension for 30 minutes, Xantphos (1.04 g, 1.8 mmol) and tris(dibenzylideneacetone)dipalladium(0) (823 mg, 0.9 mmol) were added. The system was subjected to three cycles of vacuum/argon flush and heated at reflux for 15 h. It was then cooled to room temperature and filtered. The solid was washed with dichloromethane (2×50 mL). The combined filtrate was concentrated and the residue was washed with acetonitrile (5 mL) to afford 263a (2.99 g, 70%) as a yellow solid. MS: [M+H]+ 238
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
823 mg
Type
catalyst
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
11.74 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
70%

Synthesis routes and methods II

Procedure details

Using the same general procedure as described for the preparation of 101m, reaction of 2-aminopyrimidine (450 mg, 4.74 mmol) with 103a (1.06 g, 4.74 mmol) afforded 103b in 69% yield (745 mg) as an amorphous yellow solid: mp 233-235° C.; 1H NMR (300 MHz, DMSO-d6) δ 10.05 (s, 1H), 8.92 (d, J=1.0 Hz, 1H), 8.54 (d, J=5.5 Hz, 1H), 8.45 (s, 1H), 7.58 (dd, J=6.0, 1.0 Hz, 1H), 3.70 (s, 3H); MS (ESI+) m/z 238.0 (M+H).
Name
101m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Yield
69%

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